

# Advanced Identification & Characterization of Bedaquiline Impurity 8

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## Compound of Interest

Compound Name: 3-Benzyl-2-methoxyquinoline

CAS No.: 1381767-10-7

Cat. No.: B2735788

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## A Technical Guide for Process Chemists and Analytical Scientists

### Part 1: Strategic Overview & Chemical Context

In the synthesis and development of Bedaquiline (TMC207), a diarylquinoline antibiotic targeting Mycobacterium tuberculosis ATP synthase, impurity profiling is critical due to the molecule's complex stereochemistry (two chiral centers, 1R, 2S configuration) and the multi-step synthesis required to achieve enantiopurity.

While various degradation products (N-oxides, desmethyl derivatives) are common, Impurity 8 represents a distinct class of process-related impurity. Based on commercial reference standards and process chemistry literature, Impurity 8 is identified as the chiral resolving agent carried over from the optical resolution step.

Target Analyte: (11bR)-4-hydroxy-4-oxide-2,6-dioxa-phosphacyclohepta[2,1-a;3,4-a']dinaphthalene[1]

- Common Name: (R)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate ((R)-BNPPA).
- CAS: 39648-67-4.[1]
- Role: Chiral Resolving Agent.

- Classification: Process-Related Impurity (Non-mutagenic, but strictly controlled).

Why This Matters: Unlike degradation products formed via oxidation or hydrolysis, Impurity 8 is an exogenous reagent. Its detection requires a distinct analytical strategy because it is an acidic organophosphate, whereas Bedaquiline is a basic amine. Standard positive-mode LC-MS methods optimized for Bedaquiline often miss Impurity 8 due to poor ionization in positive polarity and elution in the solvent front or wash phases if not specifically tracked.

## Part 2: Analytical Strategy & Causality

To identifying Impurity 8, we must exploit its unique physicochemical properties: the presence of a phosphorus atom and its acidic nature.

### 1. The "Smoking Gun" Technique: $^{31}\text{P}$ NMR

Most organic impurities contain only C, H, N, O. Bedaquiline follows this rule. Impurity 8 contains Phosphorus.[1] Therefore, Phosphorus-31 Nuclear Magnetic Resonance ( $^{31}\text{P}$  NMR) is the most definitive, self-validating identification method.

- Causality:  $^{31}\text{P}$  has 100% natural abundance. A signal in the  $^{31}\text{P}$  spectrum of a Bedaquiline bulk sample is conclusive evidence of phosphate-based carryover.
- Protocol: Proton-decoupled  $^{31}\text{P}$  NMR eliminates splitting, providing a sharp singlet for the impurity.

### 2. Mass Spectrometry: Polarity Switching

Bedaquiline ionizes strongly in ESI(+) ( $[\text{M}+\text{H}]^+$  ~ 555.2). Impurity 8 ((R)-BNPPA) is an acid and ionizes best in ESI(-) ( $[\text{M}-\text{H}]^-$  ~ 347.0).

- Experimental Choice: A method restricted to positive mode will likely yield a "false negative" for Impurity 8. The protocol must employ polarity switching or a dedicated negative-mode run.

### 3. Chromatographic Separation (RP-HPLC)

Because Impurity 8 is acidic, its retention behavior is highly pH-dependent.

- Low pH (TFA/Formic Acid): Impurity 8 is protonated (neutral) and retains well on C18.

- High pH (Ammonium Bicarbonate): Impurity 8 is deprotonated (anionic) and elutes very early (solvent front), potentially co-eluting with polar matrix components.
- Recommendation: Use an acidic mobile phase (pH 2.5–3.0) to ensure retention and separation from the Bedaquiline peak.

## Part 3: Experimental Protocols

### Experiment A: Isolation and Identification Workflow

Objective: Isolate Impurity 8 from crude Bedaquiline mother liquor or spiked samples for structural confirmation.

#### 1. Sample Preparation:

- Dissolve 100 mg of Bedaquiline crude material in 10 mL of Methanol:Acetonitrile (1:1).
- Note: Avoid basic diluents which may cause salt formation and peak broadening of the impurity.

#### 2. UHPLC-MS/MS Screening Protocol:

- System: Agilent 1290 Infinity II or Waters ACQUITY UPLC coupled to Q-TOF/Orbitrap.
- Column: Waters BEH C18 (100 mm x 2.1 mm, 1.7  $\mu$ m).
- Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[2]
- Mobile Phase B: Acetonitrile.[2][3][4]
- Gradient:
  - 0-1 min: 5% B (Isocratic hold for polar elution)
  - 1-10 min: 5% -> 95% B (Linear gradient)
  - 10-12 min: 95% B (Wash)
- Detection:

- Channel 1: UV 225 nm (Bedaquiline max).
- Channel 2: MS ESI Positive (Range 100-1000 m/z).
- Channel 3: MS ESI Negative (Range 100-1000 m/z) -> Critical for Impurity 8.

### 3. Data Analysis (Self-Validating Step):

- Look for a peak in ESI(-) at m/z 347.05 (Theoretical [M-H]<sup>-</sup> for C<sub>20</sub>H<sub>13</sub>O<sub>4</sub>P).
- Confirm absence of this peak in the Blank.
- Check UV spectrum: Impurity 8 (Binaphthyl core) has a distinct UV max around 280-290 nm, different from the Quinoline core of Bedaquiline.

## Experiment B: Structural Confirmation via 31P NMR

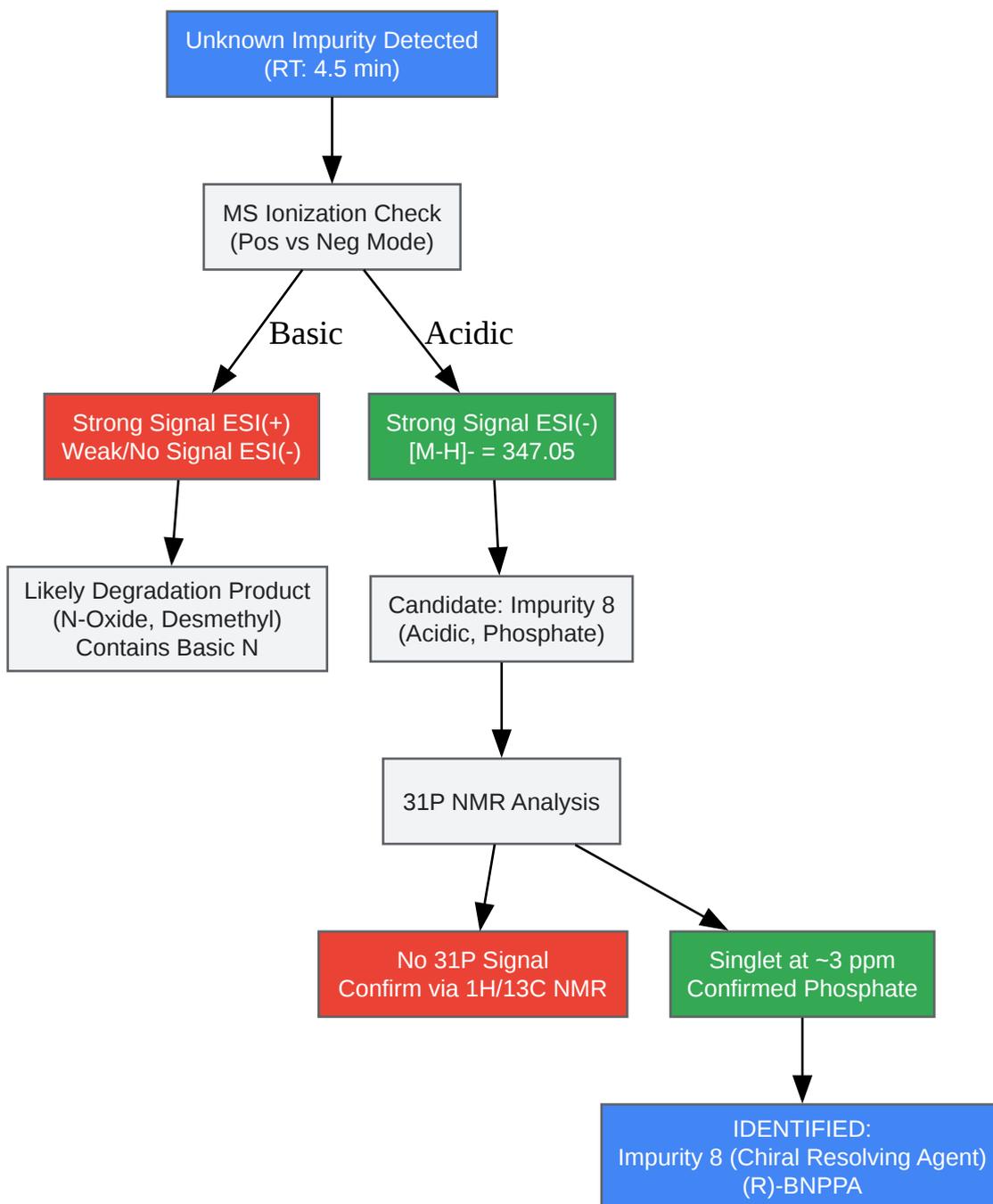
Objective: Definitive proof of phosphorus content.

1. Instrument: Bruker Avance III HD 500 MHz (or equivalent). 2. Solvent: DMSO-d<sub>6</sub> (Solubilizes both the drug and the phosphate impurity). 3. Parameters:

- Probe: BBO or dedicated P-probe.
  - Pulse Program: zgpg30 (Power gated decoupling).
  - Relaxation Delay (D1): 2.0 sec.
  - Scans: 64 - 256 (depending on impurity level; >0.1% requires fewer scans).
4. Reference: External reference to 85% H<sub>3</sub>PO<sub>4</sub> (0 ppm). 5. Expected Result: A singlet peak at approximately +2.0 to +4.0 ppm (characteristic of phosphate esters/diesters).

## Part 4: Visualization of Identification Logic

The following diagram illustrates the decision tree for identifying Impurity 8, distinguishing it from standard degradation products.



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Caption: Logic flow for distinguishing Impurity 8 (Process Impurity) from standard Bedaquiline degradation products using MS polarity switching and Heteronuclear NMR.

## Part 5: Data Summary & Reference Standards

Table 1: Physicochemical Comparison for Identification

Feature	Bedaquiline (API)	Impurity 8 (Process Impurity)
Structure Type	Diarylquinoline (Basic)	Binaphthyl Phosphate (Acidic)
Molecular Formula	C32H31BrN2O2	C20H13O4P
Monoisotopic Mass	554.15	348.05
Primary MS Ion	555.15 [M+H] <sup>+</sup>	347.05 [M-H] <sup>-</sup>
UV Maxima	~225 nm, ~330 nm	~280 nm, ~290 nm
31P NMR Signal	Silent (No Signal)	Singlet (~2-4 ppm)
Origin	Synthesis Target	Chiral Resolution Reagent Carryover

## Part 6: References

- Sahu, P. K., et al. (2021). "Separation and Characterization of Novel Degradation and Process Related Impurities of Bedaquiline Bulk Drug". Journal of Chromatographic Science, 59(9). Retrieved from [[Link](#)]

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